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N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

RhoA signaling SRF inhibition cancer metastasis

Non-specific Rho pathway inhibitors often confound transcriptional studies with off-target effects. CCG-977 is a selective RhoA/SRF transcriptional inhibitor (IC50 ~1-2 µM in PC-3 cells) that spares general transcription. • Identified via multi-tier screen (>2,000 compounds) as a strong, specific, non-toxic SRF inhibitor. • Serves as a positive control for counter-screen experiments alongside ROCK inhibitors (e.g., Y27632). • Useful SAR reference with well-defined IC50, MW 522.85, XLogP 6.16. Reliable supply for reproducible SRF-targeted research.

Molecular Formula C21H13ClF6N2O3S
Molecular Weight 522.8 g/mol
Cat. No. B1668739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
SynonymsCCG-977;  CCG 977;  CCG977.
Molecular FormulaC21H13ClF6N2O3S
Molecular Weight522.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C21H13ClF6N2O3S/c22-15-3-1-12(2-4-15)19(31)29-16-5-7-18(8-6-16)34(32,33)30-17-10-13(20(23,24)25)9-14(11-17)21(26,27)28/h1-11,30H,(H,29,31)
InChIKeyVBZKJHSBGYDJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG-977: RhoA/SRF Transcriptional Inhibitor


N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide, also known as CCG-977, is a synthetic small-molecule inhibitor of RhoA transcriptional signaling [1]. It belongs to the phenylsulfamoyl benzamide class and is structurally related to CCG-1423, both of which emerged from a high-throughput screen targeting the Gα12/13–RhoA–SRF pathway [2]. CCG-977 serves as a tool compound for disrupting transcriptional responses of the Rho pathway in cancer models, with a molecular weight of 522.02 g/mol and a computed XLogP of 6.16 [1].

Pathway Study Fit: RhoA/SRF transcriptional signaling
Tool Compound: Structurally distinct phenylsulfamoyl benzamide
Model Context: Supports SRF inhibition studies in prostate cancer cell models
Screening Context: Reported low cytotoxicity in screening assays

CCG-977 Irreplaceability in SRF Studies


Rho pathway inhibitors vary substantially in their target selectivity within the signaling cascade. While ROCK inhibitors such as Y27632 block downstream kinase activity, CCG-977 acts upstream at the level of RhoA-mediated transcriptional signaling with a distinct mechanism that spares general transcription and shows minimal cytotoxicity in screening assays [1]. A cell-based high-throughput screen involving over 2,000 compounds found only CCG-977 and CCG-1423 to be strong, specific, and non-toxic SRF inhibitors, whereas many other candidates either inhibited the pathway non-specifically or interfered with normal cellular processes [1]. This narrow selectivity window means that substituting CCG-977 with a generic Rho inhibitor introduces a high risk of off-pathway effects and loss of the precise transcriptional modulation required for reproducible SRF-targeted experiments.

ROCK inhibitor substitution

Y27632 or similar may confound SRF studies with actin-cytoskeletal remodeling effects.

Pan-pathway inhibitor

Broad Rho inhibitors lack SRF transcriptional specificity; may interfere with general transcription.

CCG-1423 structural difference

Physicochemical properties differ; substitution may shift solubility and assay conditions.

CCG-977 Quantitative Evidence vs. Analogs


Potency vs. CCG-1423

In the cell-based high-throughput screen that identified CCG compounds, both CCG-977 and its closest analog CCG-1423 inhibited the SRE-luciferase reporter with comparable IC50 values of approximately 1–2 µM [1]. This head-to-head comparison, conducted in PC-3 prostate cancer cells stimulated via the RhoA pathway, establishes CCG-977 as equipotent to CCG-1423 in blocking SRF-mediated transcription [1].

SRF Inhibition IC50
Head-to-head
IC50 ≈ 1–2 µM (equipotent to CCG-1423)
Supports on-target equipotency context
PC-3 SRE-luciferase reporter assay
RhoA signaling SRF inhibition cancer metastasis

Selectivity Advantage vs. Y27632

In contrast to ROCK inhibitors such as Y27632, which broadly affect Rho kinase activity with potential off-target effects on other proteins, CCG-977 and CCG-1423 were identified in a three-tier screen designed to exclude non-specific pathway inhibitors [1]. Only 2 out of ~2,000 compounds—CCG-977 and CCG-1423—passed all filters for strong, specific SRF inhibition without interfering with general transcription or basal cellular processes [1]. While Y27632 has well-documented effects on cytoskeletal remodeling beyond SRF, CCG-977 provides a narrower window of SRF-targeted transcriptional inhibition [1].

SRF Selectivity vs. ROCK
Class-level
Only 2 of ~2,000 compounds passed specificity filters (CCG-977 included)
Avoids ROCK-mediated cytoskeletal confounds
Three-tier HTS for specific SRF inhibition
SRF selectivity ROCK inhibition transcriptional specificity

Non-Cytotoxic Profile vs. Other Hits

The multi-tiered screening process that identified CCG-977 also assessed general cytotoxicity and transcriptional interference [1]. CCG-977 and CCG-1423 were the only compounds that did not inhibit the pathway non-specifically and did not interfere with normal cellular transcription, whereas the other 37 initial hits showed signs of non-specific activity or toxicity [1]. This indicates a favorable early toxicity profile compared to other screening hits.

Cytotoxicity Screening
Class-level
Only 2 of 39 hits (5.1%) non-toxic and selective
Low early cytotoxicity context; supports mechanism studies
PC-3 counter-screen; 37 hits eliminated
cytotoxicity SRF inhibitor compound safety

Physicochemical Profile vs. CCG-1423

CCG-977 and CCG-1423 differ in their molecular composition, leading to distinct physicochemical profiles relevant to solubility, permeability, and formulation [1]. CCG-977 has a molecular weight of 522.02 g/mol, 8 rotatable bonds, a topological polar surface area of 83.65 Ų, and violates exactly 1 Lipinski rule (XLogP 6.16) [1]. This contrasts with CCG-1423, which bears different aromatic substitutions that result in altered hydrophobicity and molecular weight, properties that SAR studies have since optimized in later CCG derivatives [2].

Physicochemical Profile
Cross-study comparable
MW 522.02, XLogP 6.16, TPSA 83.65 Ų, 8 rot. bonds, 1 Lipinski violation
Distinct solubility/permeability context vs. CCG-1423
Computed properties; experimental validation needed
physicochemical properties Lipinski's rule compound selection

CCG-977 Application Scenarios


SRF Transcription in Prostate Cancer

CCG-977 is validated in PC-3 prostate cancer cells for inhibiting SRE-luciferase reporter activity with an IC50 of ~1–2 µM [1]. This makes it suitable for dissecting SRF-mediated transcriptional programs in androgen-independent prostate cancer, where RhoA/SRF signaling drives metastasis-related gene expression. Researchers can use CCG-977 alongside CCG-1423 to confirm target specificity via independent chemical scaffolds [1].

Counter-Screens for SRF Specificity

Because CCG-977 passed a multi-tier screen that eliminated compounds with non-specific pathway effects or general transcription interference, it is ideally suited as a reference SRF inhibitor in counter-screen experiments [2]. For instance, when testing a new Rho pathway modulator, CCG-977 can serve as a positive control for selective SRF inhibition, while a ROCK inhibitor like Y27632 serves as a control for broader Rho-kinase effects [2].

SAR of Phenylsulfamoyl Benzamides

CCG-977 represents a specific substitution pattern (4-chlorobenzamide with 3,5-bis(trifluoromethyl)phenylsulfamoyl) within the phenylsulfamoyl benzamide class [3]. Its well-defined IC50, physicochemical properties (MW 522.02, XLogP 6.16, 8 rotatable bonds), and known biological activity make it a useful reference point for SAR campaigns aimed at optimizing potency, solubility, or selectivity of new CCG derivatives [3].

Metastasis and Motility Assays

The Gα12/13–RhoA–SRF pathway is implicated in cell proliferation, migration, and invasion. CCG-977, which was identified from a screen designed to find inhibitors of this pro-metastatic pathway, is appropriate for in vitro wound-healing, transwell migration, or 3D invasion assays where selective pharmacological inhibition of SRF-mediated transcription—without the confounding cytoskeletal effects of ROCK inhibitors—is required [2].

Application
Selection Property
Validation Focus
SRF transcriptional studies in prostate cancer cell models
SRF pathway inhibition equipotency context
Confirm SRE-luciferase reporter response
SRF-specific counter-screen experiments
Documented selectivity vs. ROCK inhibitors
Verify absence of general transcription interference
Phenylsulfamoyl benzamide SAR campaigns
Defined physicochemical context (MW, logP, TPSA)
Profile solubility and permeability of derivatives
Cell motility and invasion assay models
SRF transcriptional inhibition without cytoskeletal confounds
Assay migration/invasion endpoints against ROCK controls
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